molecular formula C15H27N2PS B12551853 Benzylbis(diethylamino)phosphine sulfide CAS No. 183874-07-9

Benzylbis(diethylamino)phosphine sulfide

Cat. No.: B12551853
CAS No.: 183874-07-9
M. Wt: 298.4 g/mol
InChI Key: DCEFAVDHYMDUMQ-UHFFFAOYSA-N
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Description

Benzylbis(diethylamino)phosphine sulfide is an organophosphorus compound that features a phosphine sulfide functional group. It is a pentavalent derivative of organophosphines and is typically used as a synthetic intermediate due to its stability towards oxidation. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylbis(diethylamino)phosphine sulfide typically involves the reaction of benzyl chloride with diethylamine to form benzylbis(diethylamino)phosphine, which is then treated with sulfur to yield the desired phosphine sulfide. The reaction conditions often include the use of solvents such as toluene and temperatures around 90°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzylbis(diethylamino)phosphine sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the parent phosphine.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as tris(dimethylamino)phosphine for reduction, and Grignard reagents for substitution reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .

Scientific Research Applications

Benzylbis(diethylamino)phosphine sulfide has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing into its use as a precursor for pharmaceuticals.

    Industry: It is used in the production of functional materials, organocatalysts, and ligands.

Mechanism of Action

The mechanism of action of Benzylbis(diethylamino)phosphine sulfide involves its interaction with molecular targets through its phosphine sulfide group. This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used. The compound’s reactivity is largely influenced by the presence of the sulfur atom, which can participate in nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzylbis(diethylamino)phosphine sulfide include:

  • Dimethyl(1-pyrenyl)phosphine
  • Diallylphenylphosphine
  • Tris(2-methoxy-5-vinylphenyl)phosphine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of benzyl and diethylamino groups, which confer distinct reactivity and stability properties. This makes it particularly useful as a synthetic intermediate and in various catalytic applications .

Properties

CAS No.

183874-07-9

Molecular Formula

C15H27N2PS

Molecular Weight

298.4 g/mol

IUPAC Name

N-[benzyl(diethylamino)phosphinothioyl]-N-ethylethanamine

InChI

InChI=1S/C15H27N2PS/c1-5-16(6-2)18(19,17(7-3)8-4)14-15-12-10-9-11-13-15/h9-13H,5-8,14H2,1-4H3

InChI Key

DCEFAVDHYMDUMQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=S)(CC1=CC=CC=C1)N(CC)CC

Origin of Product

United States

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